Cas no 874192-69-5 (N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide)

N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide is a specialized organic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 3,4-dimethoxyphenyl group and a 2-ethylbutanamide moiety. This structure confers potential utility in medicinal chemistry and material science due to its heterocyclic framework and functional group diversity. The presence of methoxy groups may enhance solubility and modulate electronic properties, while the oxadiazole ring contributes to stability and bioactivity. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly as a scaffold for targeting neurological or metabolic pathways. The compound’s synthetic versatility allows for further derivatization, enabling tailored modifications for specific research or industrial needs.
N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide structure
874192-69-5 structure
Product Name:N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide
CAS No:874192-69-5
MF:C16H21N3O4
MW:319.355643987656
CID:5422328
Update Time:2025-09-28

N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
    • N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide
    • Inchi: 1S/C16H21N3O4/c1-5-10(6-2)16(20)17-15-14(18-23-19-15)11-7-8-12(21-3)13(9-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20)
    • InChI Key: JLRZJRZXJBYGDY-UHFFFAOYSA-N
    • SMILES: C(NC1C(C2=CC=C(OC)C(OC)=C2)=NON=1)(=O)C(CC)CC

N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3334-3405-2μmol
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
874192-69-5 90%+
2μmol
$57.0 2023-07-27
Life Chemicals
F3334-3405-1mg
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
874192-69-5 90%+
1mg
$54.0 2023-07-27
Life Chemicals
F3334-3405-2mg
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
874192-69-5 90%+
2mg
$59.0 2023-07-27
Life Chemicals
F3334-3405-3mg
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
874192-69-5 90%+
3mg
$63.0 2023-07-27

N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide Related Literature

Additional information on N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide

Comprehensive Overview of N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide (CAS No. 874192-69-5)

N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide, identified by its CAS No. 874192-69-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a 1,2,5-oxadiazole core with a 3,4-dimethoxyphenyl moiety and an ethylbutanamide side chain. Such a configuration makes it a promising candidate for studying enzyme interactions, receptor binding, and signal transduction pathways.

In recent years, the scientific community has shown growing interest in heterocyclic compounds like 1,2,5-oxadiazoles due to their diverse biological activities. Researchers are particularly intrigued by their potential applications in modulating cellular processes, such as inflammation and oxidative stress. The presence of the dimethoxyphenyl group in N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide further enhances its pharmacokinetic properties, improving solubility and bioavailability—a critical factor in drug development.

The compound’s CAS No. 874192-69-5 serves as a key identifier in chemical databases, facilitating its traceability in academic and industrial research. Its synthesis typically involves multi-step organic reactions, including condensation and cyclization, to achieve the desired oxadiazole scaffold. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are employed to confirm its purity and structural integrity.

One of the trending topics in pharmacology is the exploration of small-molecule modulators for targeted therapies. N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide aligns with this focus, as its structure suggests potential interactions with kinase enzymes and G-protein-coupled receptors (GPCRs). These interactions could pave the way for novel treatments in neurodegenerative diseases, metabolic disorders, and even cancer. The compound’s ethylbutanamide side chain may also contribute to its metabolic stability, a hot topic in medicinal chemistry discussions.

From an industrial perspective, the demand for high-purity research chemicals like CAS No. 874192-69-5 is rising, driven by the need for reliable reference standards in drug discovery and preclinical studies. Quality control protocols, including HPLC analysis and chiral separation, ensure that the compound meets stringent regulatory requirements. Additionally, its storage and handling are optimized to maintain stability under controlled conditions.

Environmental and safety considerations are also paramount when working with such compounds. While N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide is not classified as hazardous, researchers adhere to Good Laboratory Practices (GLP) to minimize risks. This aligns with the broader industry shift toward green chemistry principles, emphasizing sustainable synthesis methods and waste reduction.

In summary, N-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl-2-ethylbutanamide (CAS No. 874192-69-5) represents a fascinating area of study at the intersection of organic chemistry and pharmacology. Its structural complexity and potential therapeutic applications make it a valuable subject for ongoing research. As the scientific community continues to explore heterocyclic scaffolds and their biological relevance, this compound is likely to remain a focal point in innovative drug design and development.

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